molecular formula C20H19N3O3S B11217611 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

Cat. No.: B11217611
M. Wt: 381.4 g/mol
InChI Key: JRYIECAIHKZUPE-UHFFFAOYSA-N
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Description

N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE typically involves multi-step chemical reactions. One common method involves the cyclization of intermediate compounds such as 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles, followed by electrophilic cyclization using iodine-mediated reactions . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) . Additionally, it may inhibit certain enzymes and disrupt cellular processes, leading to its antiproliferative and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-PHENYLACETAMIDE stands out due to its unique chemical structure, which imparts distinct pharmacological properties

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide

InChI

InChI=1S/C20H19N3O3S/c1-14-7-9-16(10-8-14)23-20(17-12-27(25,26)13-18(17)22-23)21-19(24)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)

InChI Key

JRYIECAIHKZUPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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